molecular formula C8H9F B1590456 1-Ethyl-3-fluorobenzene CAS No. 696-39-9

1-Ethyl-3-fluorobenzene

Cat. No. B1590456
CAS RN: 696-39-9
M. Wt: 124.15 g/mol
InChI Key: ZEWGMOQWTWMZMZ-UHFFFAOYSA-N
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Description

1-Ethyl-3-fluorobenzene (1-EFB) is an important organic compound in the field of organic chemistry. It is a colorless liquid with a boiling point of 110.2 °C, a melting point of -77.1 °C, and a density of 1.14 g/mL. It is soluble in organic solvents, such as ether and chloroform, and is used in a variety of laboratory and industrial applications. 1-EFB is an important intermediate in the production of pharmaceuticals, as well as other organic compounds.

Scientific Research Applications

Fluorination of 1,3-Dicarbonyl Compounds

1-Ethyl-3-fluorobenzene has been used in the fluorination of 1,3-dicarbonyl compounds. A study by Kitamura et al. (2011) demonstrated a practical and convenient fluorination method using aqueous hydrofluoric acid and iodosylbenzene, yielding products like ethyl 2-fluoro-2-benzolyacetate with high efficiency (Kitamura, Kuriki, Morshed, & Hori, 2011).

Use in Organometallic Chemistry

Pike, Crimmin, and Chaplin (2017) highlighted the increasing use of fluorobenzenes as solvents in organometallic chemistry and transition-metal-based catalysis. Due to their reduced ability to donate π-electron density, fluorobenzenes like 1-ethyl-3-fluorobenzene are ideal for serving as non-coordinating solvents or as ligands in complex formations (Pike, Crimmin, & Chaplin, 2017).

Analysis of Molecular Ordering in Smectogenic Compounds

Ojha and Pisipati (2003) conducted a statistical analysis of molecular ordering in smectogenic compounds including those with perflurooctyl ethoxy groups, similar to 1-ethyl-3-fluorobenzene. Their study involved quantum mechanics and computer simulation to evaluate molecular interactions and configurations (Ojha & Pisipati, 2003).

Laser-Controlled Isomerization in Molecular Switches

Kröner, Klaumünzer, and Klamroth (2008) reported on quantum dynamical simulations for the isomerization of 1-(2-cis-fluoroethenyl)-2-fluorobenzene. Their study is relevant as it involves compounds structurally related to 1-ethyl-3-fluorobenzene, demonstrating applications in the creation of chiroptical molecular switches (Kröner, Klaumünzer, & Klamroth, 2008).

Solubility Studies with Ionic Liquids

Shiflett and Yokozeki (2008) investigated the liquid-liquid equilibria in mixtures of fluorinated benzenes and ionic liquids. This study is pertinent as it explores the interactions of compounds like 1-ethyl-3-fluorobenzene with ionic liquids, providing insight into their solubility and miscibility properties (Shiflett & Yokozeki, 2008).

Hydrodefluorination and Hydrogenation Studies

Baumgartner and McNeill (2012) explored the hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions. This research is relevant for understanding the environmental degradation pathways and catalytic reactions involving fluorobenzenes (Baumgartner & McNeill, 2012).

properties

IUPAC Name

1-ethyl-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWGMOQWTWMZMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20549502
Record name 1-Ethyl-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-fluorobenzene

CAS RN

696-39-9
Record name 1-Ethyl-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Ye, X Guo, X He, M Zhang, H He… - Drug Testing and …, 2021 - Wiley Online Library
… The fragment ion at m/z 284.1511 was formed by the loss of 1-ethyl-3-fluorobenzene moiety (… The fragment ion at m/z 123.0608 was attributed to 1-ethyl-3-fluorobenzene moiety (C 8 H 8 …
M Xu, Z Lu, Z Wu, M Gui, G Liu, Y Tang… - Molecular …, 2022 - ACS Publications
… They include 1-ethyl-3-fluorobenzene, N-methylcyclopropanimine, 1-fluoro-3-(1-… 1-Ethyl-3-fluorobenzene is the most common fragment shared by inhibitors with a frequency …
Number of citations: 1 pubs.acs.org
T Krueger, K Vorndran, T Linker - Chemistry–A European …, 2009 - Wiley Online Library
Arenes with various alkyl side‐chains were synthesized in high yields and excellent regioselectivities. Starting from toluic and naphthoic acids, the carboxylate group was conveniently …

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